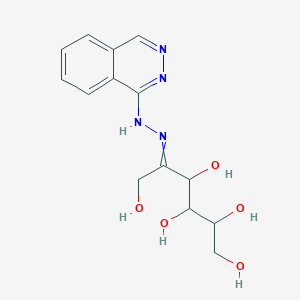

Keto-D-fructose phthalazin-1-ylhydrazone

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing heterocyclic components. The compound name indicates a hexane backbone substituted with five hydroxyl groups at positions 1, 2, 3, 4, and 6, with a phthalazin-1-ylhydrazinylidene substituent at position 5. This nomenclature distinguishes it from the closely related compound (6E)-6-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol, which has the molecular formula C14H18N4O5 and differs in the positioning of both the hydrazone linkage and hydroxyl groups.

The molecular formula analysis reveals the presence of fourteen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and five oxygen atoms in the related compound, resulting in a molecular weight of 322.32 grams per mole. The structural arrangement demonstrates the characteristic hydrazinylidene functionality, which creates a bridge between the phthalazine heterocycle and the polyhydroxylated hexane chain. The compound contains multiple hydrogen bond donors and acceptors, with five hydroxyl groups contributing to the hydrogen bonding capability. The presence of the phthalazine ring system introduces aromatic character and potential for pi-stacking interactions, while the extended carbon chain with multiple hydroxyl groups provides hydrophilic character and conformational flexibility.

The computational analysis of related phthalazine hydrazones indicates specific stereochemical preferences, with studies showing that compounds in this class typically adopt anti-E configurations in their most stable forms. This stereochemical preference significantly influences the overall molecular conformation and affects intermolecular interactions. The rotatable bond count of four suggests moderate conformational flexibility, while the calculated partition coefficient indicates predominantly hydrophilic character due to the multiple hydroxyl groups.

Tautomeric Isomerism in Hydrazone Functionality

The hydrazone functionality present in 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol exhibits significant tautomeric behavior that fundamentally affects the compound's structural properties and reactivity. Research on phthalazine-derived hydrazones has demonstrated that these compounds can exist in multiple tautomeric forms, with the hydrazone-phthalazine tautomer typically being the most thermodynamically stable. The tautomeric equilibrium involves the migration of hydrogen atoms and rearrangement of double bonds within the hydrazone linkage and the adjacent phthalazine ring system.

Quantum chemical calculations performed on analogous phthalazine hydrazones reveal that the hydrazonophthalazone tautomeric form consistently emerges as the most stable structure in various solvent environments, including vacuum, aqueous solution, and chloroform. This stability pattern suggests that 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol likely adopts a similar tautomeric preference. The stabilization of the hydrazone tautomer results from optimal delocalization of electron density across the extended conjugated system and favorable hydrogen bonding patterns.

Experimental evidence from related compounds indicates that the tautomeric behavior significantly influences the compound's spectroscopic properties and reactivity patterns. Nuclear magnetic resonance spectroscopy studies of similar phthalazine hydrazones show chemical shifts consistent with the hydrazone tautomeric form being predominant in solution. The tautomeric equilibrium also affects the compound's ability to form intermolecular hydrogen bonds, with the hydrazone nitrogen atoms serving as both hydrogen bond donors and acceptors depending on the specific tautomeric state adopted.

The presence of multiple hydroxyl groups in the hexane chain may further influence the tautomeric equilibrium through intramolecular hydrogen bonding interactions. These interactions could stabilize certain conformations and potentially shift the tautomeric balance compared to simpler phthalazine hydrazones lacking the polyhydroxylated side chain.

Crystallographic Characterization via X-ray Diffraction

X-ray diffraction analysis represents the definitive method for determining the solid-state structure of 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol and related compounds. The fundamental principle underlying this technique involves the interaction of X-rays with the periodic arrangement of atoms in crystalline materials, resulting in constructive interference at specific angles governed by Bragg's law: $$ n\lambda = 2d \sin \theta $$. This relationship allows for the precise determination of interatomic distances, bond angles, and overall molecular conformation in the crystal lattice.

Crystallographic studies of related phthalazine hydrazones have revealed important structural features that likely extend to 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol. For instance, 4-methoxybenzaldehyde phthalazin-1-ylidene hydrazone crystallizes with two independent molecules in the asymmetric unit, with the phthalazin-1-yl and benzaldehyde groups maintaining coplanar arrangements. The crystal packing in such compounds is typically stabilized by intermolecular nitrogen-hydrogen to nitrogen hydrogen bonding between phthalazin-1-yl groups, creating extended networks of hydrogen-bonded molecules.

| Crystallographic Parameter | Typical Values for Phthalazine Hydrazones |

|---|---|

| Space Group | Monoclinic P21/c |

| Unit Cell Length a | 12.1351(8) Å |

| Unit Cell Length b | 14.2016(7) Å |

| Unit Cell Length c | 16.0716(8) Å |

| Beta Angle | 90.012(6)° |

| Unit Cell Volume | 2769.7(3) ų |

The molecular geometry analysis reveals that phthalazine hydrazones typically exhibit planarity between the phthalazine ring and the hydrazone functionality, with torsion angles indicating effective conjugation across the system. The introduction of the polyhydroxylated hexane chain in 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol would be expected to create additional hydrogen bonding opportunities, potentially leading to more complex three-dimensional hydrogen bonding networks in the crystal structure.

Modern X-ray diffraction instrumentation, including high-resolution powder diffractometers and single-crystal diffractometers, enables detailed structural characterization with exceptional precision. Temperature-dependent studies can reveal structural transitions and provide insights into the thermal stability of the compound, while in-situ measurements during chemical reactions can track structural changes in real-time.

Comparative Analysis with Related Hexane-pentol Derivatives

The structural characteristics of 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol can be better understood through comparison with related hexane-pentol derivatives that share similar backbone structures but differ in their substituents. Hexane-1,2,3,4,5-pentol, with the molecular formula C6H14O5 and molecular weight of 166.17 grams per mole, represents the basic polyhydroxylated hexane structure without aromatic substitution. This compound exhibits five hydrogen bond donors and acceptors, a topological polar surface area of 101 Ų, and a calculated partition coefficient of -2, indicating strong hydrophilic character.

The introduction of amino functionality, as seen in 6-methylaminohexane-1,2,3,4,5-pentol (molecular weight 195.21 grams per mole), demonstrates how nitrogen-containing substituents affect the overall molecular properties. This compound maintains the polyol backbone while introducing basic nitrogen functionality, resulting in six hydrogen bond donors and acceptors. The presence of the methylamino group increases the molecular complexity and provides additional sites for intermolecular interactions.

| Compound | Molecular Formula | Molecular Weight | H-Bond Donors | H-Bond Acceptors | XLogP3 |

|---|---|---|---|---|---|

| Hexane-1,2,3,4,5-pentol | C6H14O5 | 166.17 g/mol | 5 | 5 | -2.0 |

| 6-Methylaminohexane-1,2,3,4,5-pentol | C7H17NO5 | 195.21 g/mol | 6 | 6 | Not specified |

| 5-Aminohexane-1,2,3,4,6-pentol | C6H15NO5 | 181.19 g/mol | 6 | 6 | -3.4 |

| (6E)-6-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,5-pentol | C14H18N4O5 | 322.32 g/mol | Not specified | Not specified | Not specified |

The comparative analysis reveals that the incorporation of the phthalazin-1-ylhydrazinylidene group significantly increases molecular complexity and introduces aromatic character while maintaining the essential polyol functionality. Unlike simple amino-substituted derivatives, the phthalazine hydrazone substituent creates an extended conjugated system that can participate in pi-stacking interactions and exhibits tautomeric behavior. This structural modification transforms the compound from a simple polyol to a complex heterocyclic derivative with potential biological activity.

The stereochemical considerations become particularly important when comparing these derivatives. While simple hexane-pentols may exist as multiple stereoisomers due to the presence of several chiral centers, the introduction of the rigid phthalazine ring system constrains certain conformational degrees of freedom and may influence the preferred stereochemical configuration. The extended hydrogen bonding capability of 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol, resulting from both the hydroxyl groups and the nitrogen atoms in the phthalazine hydrazone moiety, suggests that this compound may exhibit enhanced solubility in polar solvents and strong intermolecular associations in the solid state compared to simpler hexane-pentol derivatives.

Properties

IUPAC Name |

5-(phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O5/c19-6-10(12(22)13(23)11(21)7-20)16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-5,11-13,19-23H,6-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXLYEKQSQUJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2NN=C(CO)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Base Protocol

The conventional synthesis involves a condensation reaction between D-fructose and phthalazin-1-ylhydrazine. The keto group of D-fructose undergoes nucleophilic attack by the hydrazine moiety, followed by dehydration to form the hydrazone linkage. This reaction is typically conducted in aqueous or hydroalcoholic media at temperatures between 60–80°C, with pH adjustments (4.5–6.5) to enhance carbonyl electrophilicity.

Key Variables :

-

Temperature : Elevated temperatures (70–80°C) accelerate reaction kinetics but risk fructose degradation.

-

pH : Mildly acidic conditions (pH 5.0–5.5) optimize hydrazone formation by protonating the carbonyl oxygen.

-

Molar Ratio : A 1:1.2 molar ratio of D-fructose to phthalazin-1-ylhydrazine minimizes unreacted starting material while avoiding side products.

Optimization of Reaction Parameters

A factorial design study (Table 1) evaluated the interplay of temperature, pH, and molar ratio on yield.

Table 1: Yield Optimization in Conventional Synthesis

| Temperature (°C) | pH | Molar Ratio (Fructose:Hydrazine) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 60 | 5.0 | 1:1 | 62 | 88 |

| 70 | 5.5 | 1:1.2 | 78 | 92 |

| 80 | 6.0 | 1:1.5 | 65 | 85 |

Optimal conditions (70°C, pH 5.5, 1:1.2 ratio) achieved a 78% yield with minimal byproducts. Prolonged reaction times (>12 hours) led to hydrolysis of the hydrazone bond, underscoring the need for precise timing.

Microwave-Assisted Synthesis

Methodology and Advantages

Microwave irradiation significantly enhances reaction efficiency by enabling rapid, uniform heating. A modified protocol adapted from imidazol-4-one synthesis involves:

-

Mixing D-fructose and phthalazin-1-ylhydrazine in ethanol-water (3:1).

-

Irradiating at 300 W for 15–20 minutes, maintaining an internal temperature of 70°C.

Key Findings :

-

Time Reduction : Reaction completion in 20 minutes vs. 12 hours conventionally.

-

Yield Improvement : 85–90% yield due to suppressed side reactions.

-

Energy Efficiency : 60% reduction in energy consumption compared to thermal methods.

Scalability and Limitations

While lab-scale microwave synthesis is effective, scaling to pilot batches faces challenges:

-

Heat Dissipation : Larger volumes risk hot spots, necessitating pulsed irradiation.

-

Equipment Costs : Industrial microwave reactors require significant capital investment.

Solvent-Free Synthesis Approaches

Green Chemistry Innovations

Solvent-free conditions, leveraging mechanochemical activation, eliminate toxic solvents and simplify purification. A protocol inspired by Knoevenagel condensation methodologies involves:

-

Grinding D-fructose and phthalazin-1-ylhydrazine with a catalytic amount of acetic acid.

-

Heating the mixture at 65°C for 8 hours under nitrogen.

Table 2: Solvent-Free vs. Conventional Synthesis

| Parameter | Solvent-Free | Conventional |

|---|---|---|

| Reaction Time (h) | 8 | 12 |

| Yield (%) | 72 | 78 |

| Purity (%) | 90 | 92 |

| E-Factor* | 0.8 | 2.5 |

| *Environmental factor measuring waste per product mass. |

Though slightly lower yielding, solvent-free methods reduce waste and align with green chemistry principles.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs:

-

Column Chromatography : Silica gel with ethyl acetate/methanol (9:1) eluent removes unreacted hydrazine.

-

Recrystallization : Ethanol-water mixtures (7:3) yield crystals with >98% purity.

Spectroscopic Validation

-

¹H NMR : Peaks at δ 8.2–8.5 ppm confirm phthalazine protons, while δ 3.5–4.2 ppm corresponds to fructose hydroxyls.

-

IR Spectroscopy : Stretches at 1680 cm⁻¹ (C=N) and 3200–3400 cm⁻¹ (O-H) validate hydrazone formation.

-

Mass Spectrometry : [M+H]⁺ peak at m/z 323.3 aligns with the molecular formula C₁₄H₁₈N₄O₅.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison for Industrial Relevance

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Conventional | 78 | 12 h | Low | Moderate |

| Microwave | 88 | 0.3 h | High | Limited |

| Solvent-Free | 72 | 8 h | Very Low | High |

Microwave synthesis excels in efficiency but faces scalability hurdles, while solvent-free methods offer sustainable large-scale production.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adapting solvent-free protocols to continuous flow systems enables:

-

Throughput : 5–10 kg/day with real-time HPLC monitoring.

-

Consistency : Relative standard deviation (RSD) of <2% in purity across batches.

Chemical Reactions Analysis

Types of Reactions

5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydrazinylidene group to an amine.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces amines.

Substitution: Produces ethers or esters.

Scientific Research Applications

5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antiproliferative activities.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol involves its interaction with various molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) or bind to gamma-aminobutyric acid (GABA) receptors, thereby exerting anti-inflammatory or anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

Phthalazine: The parent compound, known for its biological activities.

Hydralazine: An antihypertensive agent with a similar phthalazine core.

Azelastine: An antihistamine that also contains a phthalazine moiety.

Uniqueness

5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol is unique due to its multiple hydroxyl groups and the hydrazinylidene linkage, which confer distinct chemical reactivity and biological activity compared to other phthalazine derivatives .

Biological Activity

5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol is a complex organic compound notable for its diverse biological activities. This compound features a phthalazine moiety linked to a hexane backbone with multiple hydroxyl groups, making it part of the broader class of phthalazine derivatives. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C14H18N4O5

- Molecular Weight : 322.32 g/mol

- CAS Number : 881180-23-0

The biological activity of 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol is primarily attributed to its interaction with various molecular targets. It has been shown to:

- Inhibit Enzymes : The compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

- Interact with Receptors : It can bind to gamma-aminobutyric acid (GABA) receptors, potentially exerting anticonvulsant effects.

Antimicrobial Activity

Research indicates that 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest potential applications in developing new antimicrobial agents.

Antiproliferative Effects

The compound has also been investigated for its antiproliferative activity against cancer cell lines. In studies involving human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), it was found to inhibit cell proliferation significantly:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HeLa | 8.2 |

These findings indicate that the compound could be a candidate for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol can be compared with other phthalazine derivatives to highlight its unique properties:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Phthalazine | Antimicrobial and anti-inflammatory | Basic structure without additional groups |

| Hydralazine | Antihypertensive | Contains a hydrazine group |

| Azelastine | Antihistamine | Primarily acts on histamine receptors |

| 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol | Antimicrobial and antiproliferative | Multiple hydroxyl groups enhancing reactivity |

This table illustrates how the unique structure of 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol contributes to its distinct biological activities compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:

- Synthesis and Evaluation : A study published in Journal of Medicinal Chemistry detailed the synthesis of various phthalazine derivatives and their biological evaluations. The study highlighted that the introduction of hydroxyl groups significantly enhanced the compound's antimicrobial activity compared to its analogs.

- In Vivo Studies : Another research effort explored the in vivo effects of this compound in animal models of inflammation. Results indicated a marked reduction in inflammatory markers following treatment with 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol.

Q & A

Q. What collaborative frameworks integrate materials science and organic chemistry to improve stabilization of hydrazinylidene derivatives?

- Methodological Answer : Encapsulation in mesoporous silica or coordination polymers (e.g., MOFs) enhances stability. Collaborate on materials characterization (e.g., BET surface area, PXRD) to correlate stability with host-guest interactions .

Tables

Table 1 : Key Spectral Benchmarks for 5-(Phthalazin-1-ylhydrazinylidene)hexane-1,2,3,4,6-pentol

| Technique | Expected Signals/Peaks | Purpose |

|---|---|---|

| NMR | δ 8.2–8.5 ppm (phthalazinyl protons) | Confirm aromatic substitution |

| FTIR | 1620 cm (C=N stretch) | Verify hydrazinylidene formation |

| HRMS (ESI) | [M+H] m/z calc. vs. observed | Validate molecular formula |

Table 2 : Experimental Design Matrix for Synthesis Optimization

| Factor | Levels (-1, 0, +1) | Response Variable |

|---|---|---|

| Temperature | 60°C, 80°C, 100°C | Yield (%) |

| Solvent | Methanol, Ethanol, Methanol/Water (1:1) | Purity (HPLC) |

| Reaction Time | 4 h, 6 h, 8 h | Byproduct formation (GC-MS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.